molecular formula C13H15N7O2 B6528835 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1020453-55-7

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6528835
CAS No.: 1020453-55-7
M. Wt: 301.30 g/mol
InChI Key: JGVGGMTUHDISML-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, leading to their diverse pharmacological effects .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the growth of certain pathogens, suggesting a potential antimicrobial activity .

Biochemical Pathways

For instance, some pyrazole derivatives have been reported to inhibit the growth of certain pathogens, suggesting they may interfere with the biochemical pathways essential for the growth and survival of these organisms .

Pharmacokinetics

Factors such as solubility, stability, and permeability can significantly influence the absorption and distribution of the compound in the body .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities . These activities suggest that the compound may induce changes at the molecular and cellular levels, leading to the observed pharmacological effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can significantly affect the activity and stability of a compound . Therefore, these factors should be carefully considered when studying the compound’s mechanism of action and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, this compound can modulate neurotransmitter levels and affect neural signaling.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can affect the expression of genes involved in antioxidant defense mechanisms, thereby altering the cell’s ability to cope with oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the breakdown of neurotransmitters, leading to altered levels of these signaling molecules . Additionally, it can affect the activity of enzymes involved in oxidative stress response, influencing the cell’s redox balance and metabolic state.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common method involves the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.

  • Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyrazolone derivatives.

  • Reduction: Amines or alcohols.

  • Substitution: Derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Studies have shown that pyrazole derivatives exhibit antileishmanial and antimalarial activities.

Medicine: In medicine, this compound has been investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.

  • Oxadiazole derivatives: Compounds containing the oxadiazole moiety.

  • Carboxamide derivatives: Compounds with the carboxamide functional group.

Uniqueness: N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its dual pyrazole and oxadiazole rings provide a distinct chemical structure that can be exploited for different purposes.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2/c1-7-5-9(17-19(7)3)11(21)14-13-16-15-12(22-13)10-6-8(2)20(4)18-10/h5-6H,1-4H3,(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVGGMTUHDISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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